N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H29FN4O2 and its molecular weight is 436.531. The purity is usually 95%.
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Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a furan ring, piperazine moieties, and dimethylamino and fluorophenyl groups, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that piperazine derivatives, in general, exhibit a wide spectrum of biological activities including:
- Antimicrobial : Effective against a range of pathogens.
- Anticancer : Potential to inhibit tumor growth.
- Antiviral : Activity against viral infections.
- Neuropharmacological effects : Modulation of neurotransmitter systems.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have been documented to possess activity against various strains of bacteria and fungi .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.6 - 500 µg/mL |
Escherichia coli | 20 - 100 µg/mL |
Pseudomonas aeruginosa | 10 - 50 µg/mL |
Anticancer Activity
The compound's anticancer potential has been investigated through various in vitro studies. For example, it has been shown to induce apoptosis in cancer cell lines via the modulation of apoptotic pathways . The mechanism involves interaction with specific proteins that regulate cell survival and death.
Case Studies
Case Study 1: Anticancer Efficacy in HCT116 Cells
A study assessed the effects of the compound on HCT116 human colon cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 5 µM. The compound was found to downregulate Bcl-2 levels, enhancing pro-apoptotic signals .
Case Study 2: Antimicrobial Activity Against Resistant Strains
In another investigation, the compound demonstrated efficacy against antibiotic-resistant strains of bacteria. The study highlighted its potential as an alternative therapeutic agent in treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced significantly by its structural components:
- Piperazine Ring : Essential for binding to various receptors and enhancing bioactivity.
- Dimethylamino Group : Contributes to the lipophilicity and overall pharmacokinetic profile.
- Fluorophenyl Substituent : Enhances binding affinity to target proteins involved in disease pathways.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-28(2)21-9-5-19(6-10-21)23(18-27-25(31)24-4-3-17-32-24)30-15-13-29(14-16-30)22-11-7-20(26)8-12-22/h3-12,17,23H,13-16,18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMNZNNHROWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.